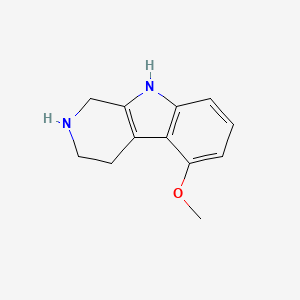

5-Methoxytryptoline

Descripción general

Descripción

5-Metoxi-2,3,4,9-tetrahidro-1H-beta-carbolina es un alcaloide beta-carbolina que se encuentra de forma natural. Es un derivado de la estructura beta-carbolina, que es conocida por su presencia en varias plantas, alimentos e incluso tejidos humanos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 5-Metoxi-2,3,4,9-tetrahidro-1H-beta-carbolina típicamente involucra la reacción de Pictet-Spengler, donde los derivados de la triptamina reaccionan con aldehídos o cetonas en condiciones ácidas. Las condiciones de reacción a menudo incluyen el uso de metanol como solvente y un catalizador como el ácido clorhídrico .

Métodos de Producción Industrial: Los métodos de producción industrial para este compuesto no están ampliamente documentados. La síntesis a gran escala probablemente seguiría rutas similares a la síntesis de laboratorio, con optimizaciones para el rendimiento y la pureza. Esto podría involucrar reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: 5-Metoxi-2,3,4,9-tetrahidro-1H-beta-carbolina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede convertir la tetrahidro-beta-carbolina en su correspondiente beta-carbolina.

Reducción: Las reacciones de reducción pueden saturar aún más el compuesto, afectando sus propiedades farmacológicas.

Sustitución: Las reacciones de sustitución, particularmente en el grupo metoxi, pueden conducir a la formación de diferentes derivados.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia como agentes reductores.

Sustitución: Se pueden utilizar varios nucleófilos en condiciones básicas o ácidas para lograr la sustitución.

Principales Productos Formados:

Oxidación: Derivados de beta-carbolina.

Reducción: Derivados de tetrahidro-beta-carbolina más saturados.

Sustitución: Varios derivados de beta-carbolina sustituidos.

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

5-Methoxytryptoline is recognized for its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. These interactions are crucial for understanding its potential as a therapeutic agent in treating neuropsychiatric disorders.

- Serotonergic Activity : The compound acts as a potent agonist of several serotonin receptors, including 5-HT1, 5-HT2, and others. Its affinity for these receptors suggests that it may modulate mood and anxiety levels, making it a candidate for antidepressant and anxiolytic therapies .

- Behavioral Studies : Research has shown that this compound can induce behavioral changes in animal models, such as the head-twitch response in rodents, which is often used as a proxy for psychedelic effects. This indicates its potential role in psychopharmacology .

Cardioprotective Properties

Recent studies have highlighted the cardioprotective properties of this compound, particularly in the context of ischemic injury.

- Cardiac Tissue Protection : The compound has been shown to reduce cardiac tissue injury induced by doxorubicin, a chemotherapeutic agent known for its cardiotoxic effects. It operates by lowering serum creatine kinase-MB levels, which are indicative of myocardial damage .

- Mechanisms of Action : The cardioprotective effects may be attributed to its ability to act on serotonin receptors that influence vascular tone and cardiac function. This opens avenues for further research into its use in preventing chemotherapy-induced cardiac damage .

Role in Cancer Treatment

In addition to its cardioprotective effects, this compound has been investigated for its role in cancer therapy.

- Mitigating Anemia : Clinical trials have explored the use of this compound alongside cisplatin chemotherapy to mitigate anemia in patients with metastatic lung cancer. Results indicated that patients receiving the compound experienced less severe drops in hemoglobin levels compared to those who did not .

Synthesis and Pharmaceutical Development

The compound serves as a precursor in the synthesis of various pharmaceuticals targeting serotonin receptors.

- Pharmaceutical Applications : As a non-selective serotonin receptor agonist, this compound is utilized in developing new medications aimed at treating mood disorders and other psychiatric conditions. Its unique pharmacological profile makes it an attractive candidate for drug development .

Research and Development Insights

Several studies have focused on the structure-activity relationships of this compound derivatives, providing insights into their pharmacological profiles.

- Structural Analysis : Investigations into the molecular structure of this compound have revealed valuable information about how modifications can enhance or alter its activity at various serotonin receptors. This knowledge is critical for designing new compounds with improved therapeutic efficacy .

Data Table: Summary of Applications

Mecanismo De Acción

El principal mecanismo de acción de 5-Metoxi-2,3,4,9-tetrahidro-1H-beta-carbolina implica la inhibición de la enzima monoaminooxidasa tipo A (MAO-A). Esta inhibición conduce a niveles elevados de monoaminas como la serotonina y la norepinefrina en el cerebro, lo que puede tener efectos antidepresivos y ansiolíticos. El compuesto también interactúa con los receptores de serotonina, influyendo aún más en el estado de ánimo y las funciones cognitivas .

Compuestos Similares:

Triptolina: Otro derivado de beta-carbolina con propiedades inhibitorias similares de la MAO-A.

Harmano: Conocido por sus efectos neuroprotectores y de mejora cognitiva.

Harmalina: Utilizado en la medicina tradicional y conocido por sus propiedades psicoactivas

Singularidad: 5-Metoxi-2,3,4,9-tetrahidro-1H-beta-carbolina es única debido a su sustitución específica de metoxi, que influye en su perfil farmacológico. Esta sustitución aumenta su actividad inhibitoria de la MAO-A en comparación con otras beta-carbolinas, convirtiéndola en un compuesto de interés para aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Tryptoline: Another beta-carboline derivative with similar MAO-A inhibitory properties.

Harmane: Known for its neuroprotective and cognitive-enhancing effects.

Harmaline: Used in traditional medicine and known for its psychoactive properties

Uniqueness: 5-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its specific methoxy substitution, which influences its pharmacological profile. This substitution enhances its MAO-A inhibitory activity compared to other beta-carbolines, making it a compound of interest for therapeutic applications .

Actividad Biológica

5-Methoxytryptoline (5-MT) is an indole alkaloid that has garnered attention for its potential biological activities, particularly in relation to neurotransmission and neuropharmacology. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of 5-MT.

5-MT is a derivative of tryptamine, characterized by a methoxy group at the 5-position of the indole ring. It is metabolically linked to serotonin (5-hydroxytryptamine, 5-HT) and melatonin, suggesting its involvement in serotonergic pathways. The metabolism of 5-MT can occur via cytochrome P450 enzymes, particularly CYP2D6, which catalyzes its O-demethylation to serotonin. This metabolic pathway has implications for understanding its neurophysiological effects and interactions with other psychoactive substances .

Neurotransmitter Interaction

Research indicates that 5-MT exhibits agonistic activity at various serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in mood regulation and cognitive functions. In vitro studies have shown that 5-MT can enhance the expression of the 5-HT2A receptor in neuronal cells, potentially influencing synaptic plasticity and neurogenesis .

Impact on Behavior

Behavioral studies involving animal models have demonstrated that administration of 5-MT can alter locomotor activity and anxiety-related behaviors. For instance, a study showed that rats treated with 5-MT exhibited reduced anxiety-like behaviors in elevated plus-maze tests, suggesting anxiolytic properties .

Case Studies

A longitudinal case study involving a patient with chronic refractory post-traumatic stress disorder (PTSD) highlights the therapeutic potential of compounds related to 5-MT. The subject reported significant reductions in PTSD symptoms following treatment with substances containing similar tryptamine structures, which may share pharmacological properties with 5-MT .

Data Tables

The following table summarizes key findings related to the pharmacological activity of 5-MT:

The mechanisms through which 5-MT exerts its biological effects involve modulation of serotonergic pathways. The activation of the 5-HT2A receptor leads to downstream signaling cascades that affect neurotransmitter release and neuronal excitability. Additionally, the interaction with CYP2D6 indicates that genetic variations in this enzyme may influence individual responses to compounds like 5-MT .

Propiedades

IUPAC Name |

5-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-15-11-4-2-3-9-12(11)8-5-6-13-7-10(8)14-9/h2-4,13-14H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZWHBCLJCKHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3=C(N2)CNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184522 | |

| Record name | 5-Methoxytryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30439-19-1 | |

| Record name | 5-Methoxytryptoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030439191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxytryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.